Cas no 2187469-55-0 (N-[4-(1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide)

N-[4-(1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide is a synthetic organic compound featuring a cyclohexyl scaffold substituted with a 1,2,4-oxadiazole heterocycle and an acrylamide functional group. The 1,2,4-oxadiazole moiety enhances its potential as a pharmacophore in medicinal chemistry, contributing to binding affinity and metabolic stability. The acrylamide group offers reactivity for further derivatization or polymerizable applications. This compound is of interest in drug discovery, particularly for targeting enzymes or receptors where the oxadiazole ring can participate in hydrogen bonding or π-stacking interactions. Its structural rigidity and functional versatility make it a valuable intermediate in the development of bioactive molecules or advanced materials.
N-[4-(1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide structure
2187469-55-0 structure
Product name:N-[4-(1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide
CAS No:2187469-55-0
MF:C11H15N3O2
MW:221.255702257156
CID:5413936
PubChem ID:132317474

N-[4-(1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • EN300-6702211
    • 2187469-55-0
    • N-[4-(1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide
    • Z2738284298
    • Inchi: 1S/C11H15N3O2/c1-2-10(15)14-9-5-3-8(4-6-9)11-12-7-13-16-11/h2,7-9H,1,3-6H2,(H,14,15)
    • InChI Key: YVAHGFLOCQRCAK-UHFFFAOYSA-N
    • SMILES: O1C(C2CCC(CC2)NC(C=C)=O)=NC=N1

Computed Properties

  • Exact Mass: 221.116426730g/mol
  • Monoisotopic Mass: 221.116426730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68Ų
  • XLogP3: 1.4

N-[4-(1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6702211-0.05g
N-[4-(1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide
2187469-55-0 95.0%
0.05g
$246.0 2025-03-13

Additional information on N-[4-(1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide

N-[4-(1,2,4-Oxadiazol-5-yl)cyclohexyl]prop-2-enamide: A Comprehensive Overview

N-[4-(1,2,4-Oxadiazol-5-yl)cyclohexyl]prop-2-enamide, also known by its CAS number 2187469-55-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a cyclohexane ring with an oxadiazole moiety and an enamide functional group. The presence of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for various applications.

The oxadiazole ring in N-[4-(1,2,4-Oxadiazol-5-yl)cyclohexyl]prop-2-enamide is a heterocyclic structure that contributes to the compound's stability and reactivity. Oxadiazoles are known for their ability to participate in various chemical reactions, including cycloadditions and electrophilic substitutions. Recent studies have highlighted the potential of oxadiazole-containing compounds in drug design due to their ability to modulate biological activities such as enzyme inhibition and receptor binding.

The enamide group in this compound adds another layer of functionality. Enamides are known for their role in stabilizing conjugated systems and facilitating hydrogen bonding. This makes N-[4-(1,2,4-Oxadiazol-5-yl)cyclohexyl]prop-2-enamide a promising candidate for applications in pharmaceuticals and agrochemicals. For instance, researchers have explored the use of similar compounds as inhibitors of key enzymes involved in metabolic pathways.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of N-[4-(1,2,4-Oxadiazol-5-yl)cyclohexyl]prop-2-enamide. One notable approach involves the coupling of cyclohexanamine derivatives with substituted acrylamides under mild conditions. This method not only enhances the yield but also ensures the preservation of the sensitive functional groups present in the molecule.

In terms of applications, N-[4-(1,2,4-Oxadiazol-5-yl)cyclohexyl]prop-2-enamide has shown potential in several areas. In the pharmaceutical industry, it has been investigated as a lead compound for anti-inflammatory and anticancer drug development. Its ability to modulate cellular signaling pathways makes it a valuable tool for researchers exploring novel therapeutic strategies.

Moreover, this compound has found applications in materials science. The combination of the oxadiazole and enamide groups imparts unique electronic properties to the molecule, making it suitable for use in organic electronics. Recent studies have demonstrated its potential as a component in light-emitting diodes (LEDs) and organic photovoltaic devices.

The synthesis and characterization of N-[4-(1,2,4-Oxadiazol-5-yl)cyclohexyl]prop-2-enamide have been extensively documented in recent scientific literature. Researchers have employed advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity. These studies have also provided insights into its thermal stability and reactivity under various conditions.

In conclusion, N-[4-(1,2,4-Oxadiazol-5-yli)cyclohexyl]propene amide, with its unique structural features and versatile functional groups, continues to be a subject of intense research interest. Its potential applications span across multiple disciplines, from drug discovery to materials science. As researchers continue to explore its properties and develop new synthetic methods, this compound is poised to play an increasingly important role in both academic and industrial settings.

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